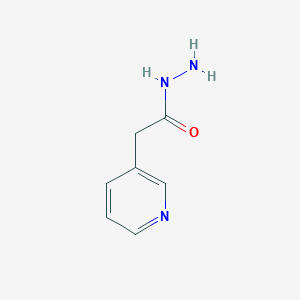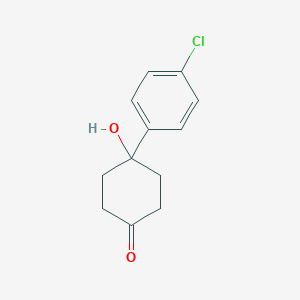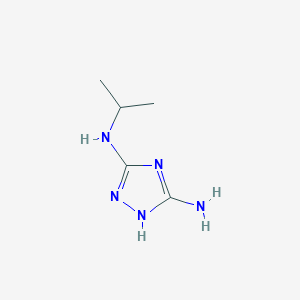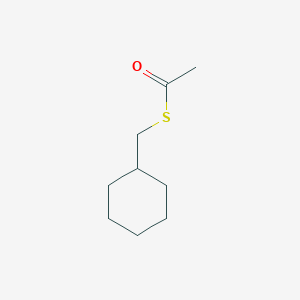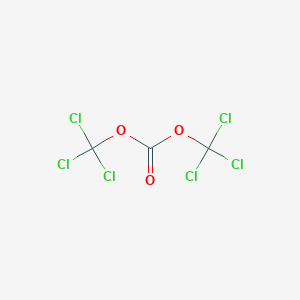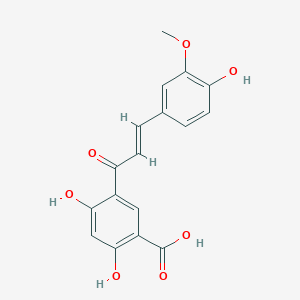
2,4-Dihydroxy-5-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-5-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)benzoic acid, also known as rosmarinic acid, is a natural polyphenolic compound found in various plants. It has gained attention in recent years due to its potential therapeutic properties and its use in various scientific research applications.
Mechanism Of Action
Rosmarinic acid exerts its therapeutic effects through various mechanisms. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage. It also inhibits the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. It also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical And Physiological Effects
Rosmarinic acid has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It also improves glucose metabolism and insulin sensitivity. It has been found to improve cognitive function and memory in animal studies. It also exhibits a protective effect on the cardiovascular system by reducing blood pressure and improving lipid profile.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,4-Dihydroxy-5-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)benzoic acid acid in lab experiments is its availability. It can be extracted from various plants and is readily available. It is also relatively stable and can be stored for long periods. However, one of the limitations is its low solubility in water, which can affect its bioavailability. It also has a short half-life, which can limit its therapeutic potential.
Future Directions
There are various future directions for the study of 2,4-Dihydroxy-5-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)benzoic acid acid. It can be studied for its potential use in the treatment of various diseases like Alzheimer's, diabetes, and cardiovascular diseases. It can also be studied for its potential use as a natural preservative in the food industry. Further studies can be conducted to improve its bioavailability and therapeutic potential.
Conclusion:
In conclusion, 2,4-Dihydroxy-5-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)benzoic acid acid is a natural polyphenolic compound with potential therapeutic properties. It has been extensively studied for its antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases. While there are advantages and limitations to its use in lab experiments, further studies can be conducted to improve its bioavailability and therapeutic potential.
Synthesis Methods
Rosmarinic acid can be extracted from various plants such as rosemary, sage, and basil. The extraction process involves the use of organic solvents like methanol or ethanol. The extracted compound can be purified using techniques like column chromatography or HPLC.
Scientific Research Applications
Rosmarinic acid has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases like Alzheimer's, diabetes, and cardiovascular diseases.
properties
CAS RN |
108051-40-7 |
|---|---|
Product Name |
2,4-Dihydroxy-5-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)benzoic acid |
Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
2,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C17H14O7/c1-24-16-6-9(3-5-13(16)19)2-4-12(18)10-7-11(17(22)23)15(21)8-14(10)20/h2-8,19-21H,1H3,(H,22,23)/b4-2+ |
InChI Key |
OASSDTYGNQBLPV-DUXPYHPUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)C(=O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C=C2O)O)C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C=C2O)O)C(=O)O)O |
synonyms |
2,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]benzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



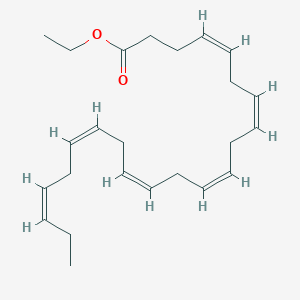
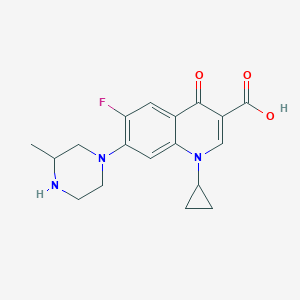
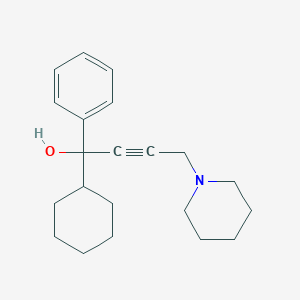
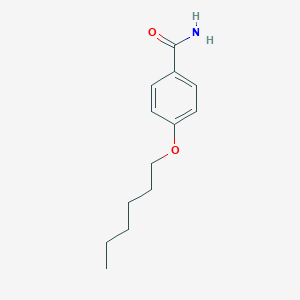
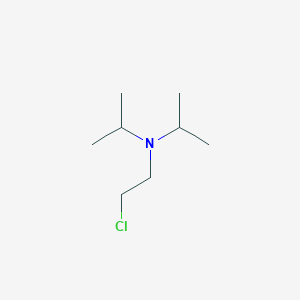
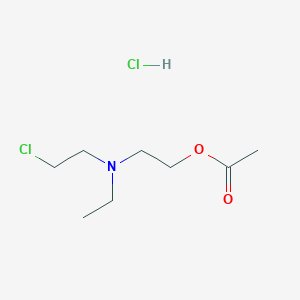
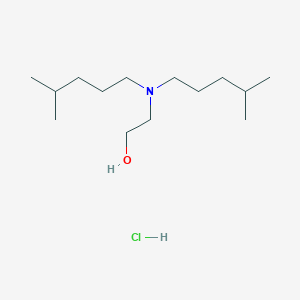
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)
